molecular formula C23H21N3O5 B247184 ETHYL 4-{4-[4-(METHOXYCARBONYL)PHENYL]-3-METHYL-6-OXO-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-5-YL}BENZOATE

ETHYL 4-{4-[4-(METHOXYCARBONYL)PHENYL]-3-METHYL-6-OXO-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-5-YL}BENZOATE

Cat. No.: B247184
M. Wt: 419.4 g/mol
InChI Key: GTOXUPFTNBKAIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(4-[4-(methoxycarbonyl)phenyl]-3-methyl-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate is a complex organic compound with a unique structure that includes a pyrrolo[3,4-c]pyrazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-{4-[4-(METHOXYCARBONYL)PHENYL]-3-METHYL-6-OXO-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-5-YL}BENZOATE typically involves multiple steps. One common approach includes the following steps:

    Formation of the Pyrrolo[3,4-c]pyrazole Core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Functionalization: The core structure is then functionalized with various substituents, including the methoxycarbonyl and ethyl benzoate groups.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of heterogeneous catalysts and eco-friendly solvents .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-[4-(methoxycarbonyl)phenyl]-3-methyl-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Ethyl 4-(4-[4-(methoxycarbonyl)phenyl]-3-methyl-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate has several scientific research applications:

Mechanism of Action

The mechanism by which ETHYL 4-{4-[4-(METHOXYCARBONYL)PHENYL]-3-METHYL-6-OXO-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-5-YL}BENZOATE exerts its effects involves interactions with molecular targets and pathways. These interactions can include binding to specific enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolo[3,4-c]pyrazole derivatives and related heterocyclic structures. Examples include:

Uniqueness

Ethyl 4-(4-[4-(methoxycarbonyl)phenyl]-3-methyl-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate is unique due to its specific combination of functional groups and the pyrrolo[3,4-c]pyrazole core

Properties

Molecular Formula

C23H21N3O5

Molecular Weight

419.4 g/mol

IUPAC Name

methyl 4-[5-(4-ethoxycarbonylphenyl)-3-methyl-6-oxo-2,4-dihydropyrrolo[3,4-c]pyrazol-4-yl]benzoate

InChI

InChI=1S/C23H21N3O5/c1-4-31-23(29)16-9-11-17(12-10-16)26-20(18-13(2)24-25-19(18)21(26)27)14-5-7-15(8-6-14)22(28)30-3/h5-12,20H,4H2,1-3H3,(H,24,25)

InChI Key

GTOXUPFTNBKAIO-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(C3=C(NN=C3C2=O)C)C4=CC=C(C=C4)C(=O)OC

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(C3=C(NN=C3C2=O)C)C4=CC=C(C=C4)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.